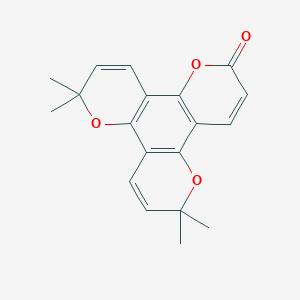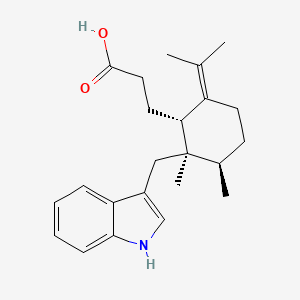
Suaveolindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suaveolindole is a terpenoid indole alkaloid that is 1H-indole substituted by cyclohexylmethyl ring at position 3 which in turn is substituted by additional methyl groups at positions 2 and 3, a propan-2-ylidene group at position 6 and a 2-carboxyethyl group at position 1. Isolated from Greenwayodendron suaveolens, it exhibits antibacterial activity. It has a role as a metabolite and an antibacterial agent. It is a terpenoid indole alkaloid, a sesquiterpenoid and a monocarboxylic acid.
Applications De Recherche Scientifique
Antibacterial Properties
Suaveolindole, a compound isolated from Greenwayodendron suaveolens, has demonstrated significant antibacterial activity. Studies have shown its effectiveness against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent (Yoo et al., 2005).
Chemical Synthesis and Configuration
Research has focused on the total synthesis of this compound, highlighting its complex molecular structure and the challenges involved in its synthesis. The establishment of its absolute configuration through synthesis studies underscores the interest in this compound for various scientific applications (Velthuisen & Danishefsky, 2007). Additionally, efforts have been made to develop a concise and time-efficient synthesis method for the terpene core structure of suaveolindoles (Tanimoto et al., 2021).
Propriétés
Formule moléculaire |
C23H31NO2 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
3-[(1S,2R,3R)-2-(1H-indol-3-ylmethyl)-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid |
InChI |
InChI=1S/C23H31NO2/c1-15(2)18-10-9-16(3)23(4,20(18)11-12-22(25)26)13-17-14-24-21-8-6-5-7-19(17)21/h5-8,14,16,20,24H,9-13H2,1-4H3,(H,25,26)/t16-,20-,23-/m1/s1 |
Clé InChI |
GVPCTDRGYRLXLX-AYPBNUJASA-N |
SMILES isomérique |
C[C@@H]1CCC(=C(C)C)[C@H]([C@]1(C)CC2=CNC3=CC=CC=C32)CCC(=O)O |
SMILES canonique |
CC1CCC(=C(C)C)C(C1(C)CC2=CNC3=CC=CC=C32)CCC(=O)O |
Synonymes |
suaveolindole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


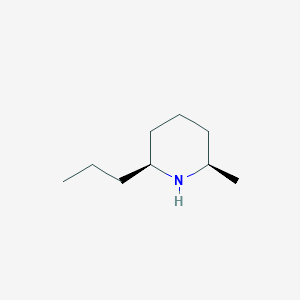
![(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1251088.png)
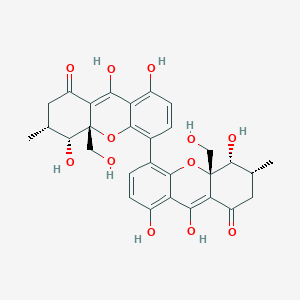
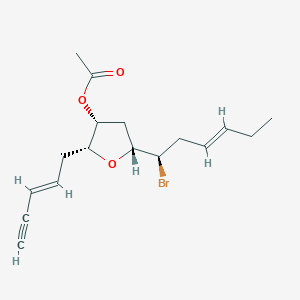
![(2S)-2-[3,4-dihydroxy-2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B1251091.png)

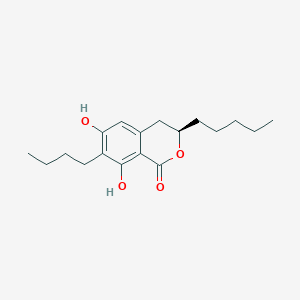

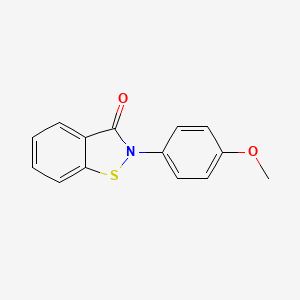

![(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid](/img/structure/B1251100.png)
![2,5-dimethyl-3-[6-[methyl((111C)methyl)amino]pyridin-3-yl]-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1251102.png)

